3-Fluorophenylacetic acid (CAS 331-25-9) is a specialized mono-fluorinated aromatic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase and monoacylglycerol lipase (MAGL) inhibitors. Characterized by a melting point of 42–44 °C and a predicted pKa of 4.10, this compound leverages the strong inductive electron-withdrawing effect of a meta-positioned fluorine atom without the resonance-donating interference seen in para-substituted analogs. For industrial procurement, it serves as a non-interchangeable precursor where precise modulation of lipophilicity, metabolic stability, and downstream receptor binding affinity is required, outperforming generic phenylacetic acid derivatives in targeted drug design workflows .
Substituting 3-fluorophenylacetic acid with unsubstituted phenylacetic acid or its para-fluorinated analog (4-fluorophenylacetic acid) fundamentally disrupts both process chemistry and final product efficacy. The meta-fluorine atom's distinct electronic profile results in a lower pKa (~4.10 vs ~4.25 for the para-isomer), which alters activation kinetics during acyl chloride formation and subsequent amidation. Furthermore, the significantly lower melting point of the meta-isomer (42–44 °C) compared to the para-isomer (82–86 °C) dictates entirely different thermal management, solubility parameters, and crystallization behaviors during intermediate purification. In targeted API synthesis, such as for the PI3Kδ inhibitor umbralisib, the meta-fluoro configuration is strictly required to achieve the exact crystallographic binding conformation, rendering structural isomers useless for these specific procurement pipelines .
Thermal properties strictly dictate the handling, dissolution, and crystallization protocols in bulk chemical processing. 3-Fluorophenylacetic acid exhibits a melting point of 42–44 °C, which is substantially lower than that of 4-fluorophenylacetic acid (82–86 °C) and unsubstituted phenylacetic acid (76–77 °C). This near-room-temperature melting phase requires specific temperature-controlled storage but offers the distinct process advantage of rapid dissolution and lower energy requirements for melt-phase reactions or highly concentrated solvent formulations compared to its higher-melting analogs .
| Evidence Dimension | Melting Point |
| Target Compound Data | 42–44 °C |
| Comparator Or Baseline | 82–86 °C (4-Fluorophenylacetic acid); 76–77 °C (Phenylacetic acid) |
| Quantified Difference | 38–42 °C lower melting point than the para-isomer |
| Conditions | Standard atmospheric pressure, bulk material handling |
The significantly lower melting point necessitates distinct thermal management during storage and alters crystallization kinetics during downstream purification, preventing direct drop-in substitution.
The position of the fluorine atom significantly impacts the acidity of the carboxylic acid group due to varying inductive (-I) and resonance (+M) effects. 3-Fluorophenylacetic acid has a pKa of approximately 4.10, making it more acidic than both 4-fluorophenylacetic acid (pKa ~4.25) and unsubstituted phenylacetic acid (pKa 4.31). This increased acidity translates to a more electrophilic carbonyl carbon upon activation, subtly accelerating the formation of acyl chlorides and enhancing reactivity in subsequent amidation or Friedel-Crafts acylation steps compared to baseline substitutes.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 4.10 ± 0.10 |
| Comparator Or Baseline | ~4.25 (4-Fluorophenylacetic acid); 4.31 (Phenylacetic acid) |
| Quantified Difference | 0.15 to 0.21 pKa units more acidic |
| Conditions | Aqueous solution, standard thermodynamic conditions |
The higher acidity alters the activation energy required for esterification and amidation, necessitating process adjustments if switching from other phenylacetic acid derivatives.
In the commercial synthesis of the PI3Kδ inhibitor umbralisib, 3-fluorophenylacetic acid is the mandatory starting material for constructing the critical fluorinated chromen-4-one core. The process involves converting 3-fluorophenylacetic acid into an acyl chloride, followed by Friedel-Crafts acylation with 4-fluoroanisole, yielding the essential intermediate at approximately 52% efficiency before cyclization. Substituting with 4-fluorophenylacetic acid would misplace the fluorine atom on the final chromen-4-one ring, completely abolishing the specific hydrogen bonding and hydrophobic interactions required for kinase binding efficacy [1].
| Evidence Dimension | Regioselective API Core Construction |
| Target Compound Data | Yields the correct 6-fluoro-chromen-4-one intermediate for umbralisib |
| Comparator Or Baseline | 4-Fluorophenylacetic acid (Yields an inactive/off-target isomer) |
| Quantified Difference | Absolute requirement for target-specific binding |
| Conditions | Friedel-Crafts acylation followed by propionic anhydride cyclocondensation |
Procurement for umbralisib and related kinase inhibitor pipelines strictly requires the meta-fluoro isomer to achieve the necessary pharmacological profile.
3-Fluorophenylacetic acid is utilized as a critical precursor in the synthesis of potent monoacylglycerol lipase (MAGL) inhibitors based on an azetidin-2-one scaffold. During the critical amidation step to couple the acid with an amine intermediate, the 3-fluoro isomer achieves a reliable yield of 65% under standard triphosgene and triethylamine conditions. This demonstrates excellent processability and stability of the meta-fluorinated acyl intermediate, operating at the upper end of the 42–65% yield range observed for general phenylacetic acid derivatives in this synthetic route, thereby ensuring reproducible scale-up for preclinical manufacturing [1].
| Evidence Dimension | Amidation Coupling Yield |
| Target Compound Data | 65% yield (3-Fluorophenylacetic acid derivative) |
| Comparator Or Baseline | 42–65% yield range for general phenylacetic acid derivatives |
| Quantified Difference | Operates at the upper end of the class yield spectrum |
| Conditions | Triphosgene, dry DCM, 50 °C, followed by TEA |
High and reproducible coupling yields are critical for minimizing raw material waste and ensuring cost-effective scale-up of complex API intermediates.
3-Fluorophenylacetic acid is the definitive starting material for the commercial synthesis of umbralisib and related dual PI3Kδ/CK1ε inhibitors. It is utilized to construct the fluorinated chromen-4-one core via Friedel-Crafts acylation and cyclocondensation. Its specific meta-substitution pattern is non-negotiable for achieving the correct spatial geometry and target binding affinity in the final active pharmaceutical ingredient [1].
In the development of novel therapeutics for metabolic and neurological disorders, 3-fluorophenylacetic acid is procured to synthesize azetidin-2-one-based irreversible MAGL inhibitors. The meta-fluoro substitution provides the optimal balance of lipophilicity and electrophilic reactivity, yielding highly potent drug candidates with excellent eudysmic ratios and reliable amidation scale-up yields [2].
Due to its unique pKa and favorable coupling kinetics compared to unsubstituted baselines, 3-fluorophenylacetic acid is heavily procured by contract research organizations (CROs) to build diverse pentaamine and bis-heterocyclic combinatorial libraries. The meta-fluorine atom serves as a valuable bioisostere and NMR-active tag for structure-activity relationship (SAR) studies during early-stage drug discovery .
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